5-Chloro-3-methylpyridine-2-sulfonyl fluoride

Description

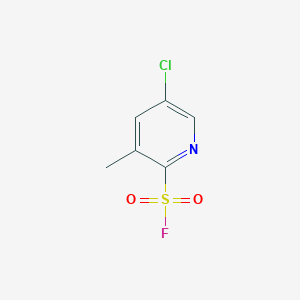

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOHRHXEPDYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 5-chloro-3-methylpyridine with a sulfonyl fluoride reagent under suitable conditions. For example, the reaction can be carried out using sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be employed, depending on the desired transformation.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Organic Synthesis

The compound is primarily employed in organic synthesis as a sulfonylating agent. It facilitates the introduction of sulfonyl groups into various substrates, enhancing their reactivity and functional properties. This application is crucial for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.

Case Study:

A study demonstrated that using 5-chloro-3-methylpyridine-2-sulfonyl fluoride in the synthesis of sulfonamide antibiotics resulted in improved yields and selectivity compared to traditional methods .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a lead compound in drug development. Its ability to modify biological targets through sulfonylation has led to the discovery of new therapeutic agents.

Case Study:

Research published in ACS Publications highlighted its role in synthesizing inhibitors for specific protein targets involved in cancer progression. The compound was found to enhance the activity of lead compounds by increasing their binding affinity to target proteins .

Synthesis Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sulfonylation with amines | 85 | NMP, 140°C |

| Synthesis of sulfonamides | 90 | Aqueous conditions |

| Modification of drug leads | 75 | Room temperature |

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound may inhibit enzyme activity by forming a stable covalent adduct with the enzyme, thereby blocking its function. The specific molecular targets and pathways involved depend on the particular biological context in which the compound is used.

Comparison with Similar Compounds

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

- Structure : Features a trifluoromethyl (CF₃) group at position 5 and a sulfonyl chloride (SO₂Cl) at position 2.

- Key Differences :

- Substituent Effects : The CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the sulfonyl group compared to the methyl group in the target compound.

- Functional Group Reactivity : Sulfonyl chlorides (SO₂Cl) are more reactive than sulfonyl fluorides (SO₂F) due to the lower bond dissociation energy of Cl vs. F. This makes the sulfonyl chloride prone to hydrolysis, limiting its use in aqueous environments .

- Applications : Primarily serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.

5-Chloro-2-methoxypyridine-3-sulfonyl Chloride

- Structure : Contains a methoxy (OCH₃) group at position 2, a sulfonyl chloride at position 3, and chlorine at position 4.

- Key Differences: Positional Effects: The sulfonyl group at position 3 (vs. Substituent Polarity: The methoxy group is electron-donating, which may decrease the electrophilicity of the sulfonyl chloride compared to the electron-neutral methyl group in the target compound .

- Applications : Likely used in cross-coupling reactions or as a precursor for sulfonamide drugs.

5-Chloro-2-fluoro-3-methylpyridine

- Structure : Substituted with chlorine (position 5), fluorine (position 2), and methyl (position 3).

- Key Differences: Functional Group Absence: Lacks the sulfonyl fluoride group, reducing its utility in covalent bonding applications.

- Applications : Serves as a building block in antiviral or antibacterial agents.

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Contains a trifluoromethylphenyl ring attached to the pyridine core, with fluorine at position 3 and methyl at position 2.

- Lipophilicity: The aromatic trifluoromethylphenyl group enhances lipophilicity, favoring membrane permeability in biological systems .

- Applications : Investigated for bioactivity in agrochemical or drug discovery.

Comparative Data Table

Key Research Findings

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit superior hydrolytic stability, making them preferable for applications requiring prolonged shelf life or biological compatibility .

- Substituent Position : The placement of functional groups (e.g., sulfonyl at position 2 vs. 3) significantly impacts electronic and steric properties, influencing reactivity in nucleophilic substitutions .

- Halogen Effects : Fluorine and chlorine substituents enhance electronegativity and stability, but fluorine’s smaller size minimizes steric hindrance .

Biological Activity

5-Chloro-3-methylpyridine-2-sulfonyl fluoride (CMPF) is a sulfonyl fluoride compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C₇H₈ClFNO₂S

- Molecular Weight: 211.66 g/mol

Functional Groups:

- Pyridine ring

- Sulfonyl fluoride group

CMPF functions primarily as a reactive electrophile, capable of covalently modifying specific amino acid residues in proteins. The sulfonyl fluoride moiety is particularly reactive towards nucleophilic side chains such as serine, cysteine, and lysine, making it a useful tool for probing enzyme activity and protein interactions.

Key Mechanisms:

- Enzyme Inhibition: CMPF has been shown to inhibit serine hydrolases by forming covalent bonds with the active site serine residues, thereby blocking substrate access and preventing enzymatic activity .

- Protein Modification: The compound can selectively modify proteins involved in various biological pathways, influencing their function and stability .

Enzyme Inhibition Studies

CMPF has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown significant inhibition against serine proteases and lipases.

| Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Serine Protease A | 0.5 | Covalent modification of serine |

| Lipase B | 1.2 | Active site serine modification |

| Esterase C | 0.8 | Inhibition via covalent bond |

Case Studies

- Inhibition of Fatty Acid Amide Hydrolase (FAAH):

- Covalent Binding Studies:

Applications in Research

CMPF's unique reactivity makes it valuable in several research areas:

- Chemical Biology: Used as a probe to study protein function and enzyme kinetics through covalent modification.

- Drug Development: CMPF serves as a scaffold for designing new inhibitors targeting specific biological pathways.

- Proteomics: Its ability to label proteins allows for the identification and characterization of protein interactions within complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-methylpyridine-2-sulfonyl fluoride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives. For example, sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) are synthesized via chlorosulfonation of the parent pyridine, followed by fluorination. Key parameters include temperature control (0–5°C for sulfonation) and stoichiometric ratios of fluorinating agents (e.g., KF or SF4). Optimization requires monitoring by <sup>19</sup>F NMR to track fluoride substitution and minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% by GC-MS, as per industrial standards for sulfonyl fluorides).

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns; <sup>19</sup>F NMR to verify sulfonyl fluoride integrity.

- Elemental Analysis : Validate molecular composition (e.g., C, H, N, S, Cl, F percentages).

Cross-referencing with CAS database entries (e.g., 1785524-27-7 for related sulfonyl fluorides) ensures consistency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to pyridine sulfonyl chlorides) .

- Ventilation : Use fume hoods to avoid inhalation; sulfonyl fluorides may release HF under hydrolysis.

- Waste Management : Collect hydrolyzed waste separately and neutralize with calcium carbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence the reactivity of 5-chloro-3-methylpyridine derivatives in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) at the pyridine ring. Reactivity depends on:

- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at adjacent positions, facilitating substitution at C-2 or C-5.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates.

- Catalysts : Cu(I)/Cu(II) catalysts enhance cross-coupling with amines or thiols. Compare kinetic data with analogous sulfonyl chlorides (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) to assess fluoride’s stability .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Address by:

- Reproducibility Checks : Standardize solvent (e.g., DMSO concentration ≤0.1% in cell assays).

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis to sulfonic acids).

- Structural Analog Testing : Compare with 5-methylpyridine-2-sulfonyl fluoride (CAS 1785524-27-7) to isolate substituent effects .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., B3LYP/6-31G* level) to identify transition states and activation energies.

- pKa Estimation : Use software like MarvinSuite to predict protonation states influencing sulfonyl fluoride stability.

- Experimental Validation : Correlate with empirical pH-rate profiles (e.g., buffer solutions from pH 2–12 monitored by <sup>19</sup>F NMR) .

Q. What role does this compound play in synthesizing enzyme inhibitors, and how can selectivity be optimized?

- Methodological Answer : The sulfonyl fluoride group covalently targets serine hydrolases. To enhance selectivity:

- Structure-Activity Relationships (SAR) : Modify the pyridine’s chloro and methyl groups to sterically block off-target binding.

- Click Chemistry : Introduce azide/alkyne handles for modular derivatization (e.g., CuAAC with fluorogenic probes).

- Kinetic Studies : Measure kinact/Ki ratios against related enzymes (e.g., chymotrypsin vs. trypsin) .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

- Data Interpretation : Cross-validate spectral data with PubChem entries (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) for structural confirmation .

- Ethical Compliance : Adhere to institutional guidelines for handling reactive fluorides and halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.